molecular formula C22H19FN4O4 B2591692 [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-50-6

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2591692
CAS No.: 946329-50-6
M. Wt: 422.416
InChI Key: YKEBZKNECBPOPH-UHFFFAOYSA-N
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Description

The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring two pharmacologically significant moieties: a 1,3-oxazole ring substituted with a 4-methoxyphenyl group and a 1,2,3-triazole core linked to a 4-fluorophenyl group. The methoxyphenyl-oxazole unit contributes electron-donating properties, while the fluorophenyl-triazole carboxylate introduces steric and electronic complexity.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-13-20(25-26-27(13)17-8-6-16(23)7-9-17)22(28)30-12-19-14(2)31-21(24-19)15-4-10-18(29-3)11-5-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEBZKNECBPOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule featuring oxazole and triazole moieties. These structural elements are often associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula for the compound is C17H18FN4O4C_{17}H_{18}FN_{4}O_{4}, with a molecular weight of approximately 358.35 g/mol. The compound's structure includes a methoxyphenyl group, a methyl group on the oxazole ring, and a fluorophenyl group attached to the triazole.

Biological Activity Overview

Research indicates that compounds containing oxazole and triazole rings exhibit significant biological activities:

  • Anticancer Activity :
    • Triazole derivatives have been documented to inhibit various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
    • A study highlighted that modifications on the triazole ring can enhance cytotoxicity against multiple cancer types, suggesting that the hybrid nature of the compound may contribute to its efficacy .
  • Antimicrobial Properties :
    • The oxazole and triazole moieties are known for their antimicrobial effects. Compounds with these structures have demonstrated activity against bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Some derivatives of oxazole have shown promise in reducing inflammation by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Component Effect on Activity
Methoxy GroupIncreases lipophilicity and may enhance cellular uptake.
Methyl GroupContributes to steric hindrance, potentially affecting receptor binding.
Fluorine AtomModifies electronic properties, enhancing binding affinity to target proteins.

Case Studies

  • In Vitro Studies :
    • A series of compounds structurally related to the target molecule were tested against various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.025 μM to over 10 μM depending on structural variations .
  • In Vivo Evaluations :
    • Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results showed that certain derivatives significantly reduced tumor growth in xenograft models .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that some oxazole-triazole hybrids induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of the triazole scaffold possess significant antimicrobial properties. For instance, compounds structurally related to [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown efficacy against various bacterial strains. A study highlighted the synthesis of similar compounds that demonstrated potent activity against Mycobacterium tuberculosis .
  • Anticancer Potential
    • The triazole moiety is known for its anticancer properties. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
  • Anti-inflammatory Effects
    • Some studies suggest that compounds containing the triazole and oxazole rings exhibit anti-inflammatory properties. This has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing promising potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their cytotoxic effects against breast and lung cancer cells. Results indicated that certain modifications to the triazole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Conditions Product Key Observations
1M NaOH, reflux, 6h[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol + 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidComplete conversion observed via TLC
6M HCl, 80°C, 4hPartial hydrolysis with ester degradation byproductsRequires careful monitoring to avoid over-acidification

Nucleophilic Substitution at the Aromatic Rings

The 4-fluorophenyl and 4-methoxyphenyl substituents enable site-selective electrophilic aromatic substitution (EAS) or nucleophilic displacement under controlled conditions.

Fluorophenyl Reactivity

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine.

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces fluorine, generating biaryl derivatives .

Methoxyphenyl Reactivity

  • Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl group (→2-(4-hydroxyphenyl)-oxazole) .

Oxazole Ring Modifications

The oxazole ring participates in cycloaddition and ring-opening reactions:

Reaction Conditions Outcome
Diels-Alder Cycloaddition Maleic anhydride, 120°C, 12hForms bicyclic adducts via [4+2] cyclization
Ring-Opening H₂O/HCl (concd.), reflux, 8hCleavage to β-ketoamide intermediates

Triazole Functionalization

The 1,2,3-triazole moiety undergoes Huisgen cycloaddition and alkylation:

Reaction Conditions Product
Click Chemistry Cu(I)-catalyzed with phenylacetylene1,4-disubstituted triazole adducts
N-Alkylation K₂CO₃, DMF, alkyl halide, 60°CSubstitution at N1 or N2 positions, depending on steric/electronic factors

Photochemical Reactions

UV irradiation (λ = 254 nm) induces bond cleavage in the ester linker, generating radicals that recombine to form dimeric species or fragment into smaller heterocycles.

Redox Reactions

  • Oxidation : KMnO₄ in acidic medium oxidizes the oxazole’s methyl group to a carboxylic acid .

  • Reduction : H₂/Pd-C reduces the triazole ring to an amine, altering electronic properties .

Comparative Reactivity Table

Functional Group Reaction Type Rate (Relative) Key Drivers
Carboxylate esterHydrolysisFastpH, temperature
FluorophenylSuzuki couplingModerateCatalyst loading, electron deficiency
MethoxyphenylDemethylationSlowLewis acid strength
TriazoleClick chemistryRapidCu(I) concentration

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylic acid .

  • Oxazole Ring-Opening : Acid-mediated protonation at the oxygen atom weakens the ring, leading to cleavage .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Analogs and the Target Compound

Compound Substituent (R) Crystal System Space Group Key Intermolecular Interactions
4 () 4-Cl Triclinic P¯1 Halogen bonding, C–H···N
5 () 4-Br Triclinic P¯1 Similar to 4 with Br···π
Target compound 4-OCH₃ Hypothetical Potential C–H···O, π–π stacking

Comparison with Bioactive Triazole-Oxazole Hybrids

Antimicrobial and Antifungal Potential

notes that triazole-oxazole hybrids, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, exhibit antimicrobial activity . The target compound’s methoxy group may enhance membrane permeability compared to chlorophenyl analogs, while the 4-fluorophenyl group could improve target binding via hydrophobic interactions .

Electronic and Steric Modulations

The methoxy group’s electron-donating nature contrasts with the electron-withdrawing effects of halogens in analogs 4 and 5. For instance, the methoxy group could stabilize charge-transfer interactions in biological targets, while halogens favor halogen bonding .

Methodological Considerations in Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) using SHELXL () remains the gold standard for resolving subtle conformational differences in isostructural compounds . For the target compound, SC-XRD would clarify whether the methoxyphenyl group induces torsional strain or novel packing motifs compared to halogenated analogs. Computational tools (e.g., density functional theory) could further predict electronic effects unobserved in crystallographic data .

Q & A

Q. What are the established synthetic pathways for this compound?

The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a cyclizing agent. A common approach involves reacting substituted benzoic acid hydrazides with POCl₃ under controlled heating (120°C), followed by purification via column chromatography . Key intermediates include oxadiazole and triazole precursors, which are functionalized with methoxy and fluorophenyl groups through sequential substitution reactions.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Post-synthesis characterization typically employs:

  • FTIR to confirm functional groups (e.g., C=O, C-F, and N-H stretches).
  • ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to confirm purity . For example, the SMILES notation (e.g., CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) can guide spectral interpretation .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses high-resolution diffractometers, and structures are refined using programs like SHELXL (for small-molecule refinement) and visualized via WinGX/ORTEP for anisotropic displacement ellipsoids . Hydrogen bonding and π-π stacking interactions are analyzed to understand packing behavior.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected bond lengths in X-ray data vs. NMR coupling constants) require multi-method validation:

  • Use SHELXL’s restraints/constraints to refine problematic regions .
  • Cross-check with DFT calculations to model electronic environments.
  • Re-examine sample purity (e.g., via HPLC) to rule out polymorphic or solvate interference .

Q. What experimental design strategies optimize synthesis yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry). For example, flow-chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency) .
  • High-throughput screening : Test parallel reactions with automated liquid handlers to identify optimal conditions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How do substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) influence reactivity and bioactivity?

  • Electronic effects : Fluorine’s electron-withdrawing nature alters reaction kinetics (e.g., nucleophilic substitution rates) compared to methoxy’s electron-donating properties .
  • Bioactivity profiling : Use SAR (structure-activity relationship) studies to compare analogs. For example, fluorophenyl groups may enhance metabolic stability, while methoxy groups improve solubility .
  • Crystallographic analysis : Compare packing motifs to assess steric and electronic impacts on molecular conformation .

Methodological Considerations

  • Data refinement : Always validate crystallographic models with R-factor convergence tests and difference density maps .
  • Safety protocols : Handle intermediates like azides and phosphoryl chloride in fume hoods, referencing SDS guidelines for similar compounds (e.g., phenol-oxadiazole derivatives) .
  • Statistical rigor : Use software like R or Python for regression analysis of optimization data, ensuring reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.